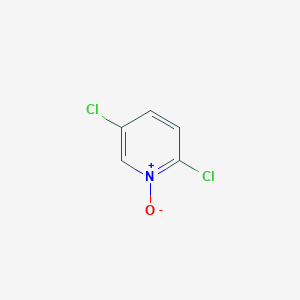

2,5-Dichloropyridine 1-oxide

Description

Overview of Pyridine (B92270) N-Oxide Chemistry and Reactivity Principles

Pyridine N-oxides are a class of heterocyclic compounds derived from pyridines through the oxidation of the ring nitrogen atom. This N-oxidation fundamentally alters the electronic properties and reactivity of the aromatic ring. The N-oxide group acts as a strong electron-donating group through resonance, while also exhibiting an inductive electron-withdrawing effect. This dual nature makes pyridine N-oxides ambivalent species, capable of reacting with both electrophiles and nucleophiles.

The oxygen atom, bearing a partial negative charge, is nucleophilic and can coordinate to Lewis acids or act as a mild, nucleophilic oxidant, particularly in metal-catalyzed reactions. chemimpex.comthieme-connect.de The bond dissociation energy of the nitrogen-oxygen bond is relatively weak, predisposing it to cleavage. thieme-connect.de Furthermore, the N-oxide functionality significantly influences the reactivity of the pyridine ring itself. It activates the C2 and C4 positions towards electrophilic attack by increasing electron density at these sites through resonance delocalization. chemimpex.com Conversely, it enhances the susceptibility of the C2 and C6 positions to nucleophilic attack, a feature that is crucial for functionalization. cymitquimica.comthieme-connect.com This modified reactivity profile makes pyridine N-oxides versatile intermediates in organic synthesis, allowing for transformations that are difficult to achieve with the parent pyridines. cymitquimica.com

Rationale for Academic Research on Halogenated Pyridine N-Oxides

The introduction of halogen atoms onto the pyridine N-oxide scaffold provides chemists with powerful tools to modulate reactivity and regioselectivity. Halogens, being electron-withdrawing groups, further influence the electronic landscape of the ring, enhancing the electrophilicity of specific carbon atoms. This makes halogenated pyridine N-oxides particularly useful substrates for a variety of transformations.

A primary area of research interest lies in their use in cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms on a dichloropyridine N-oxide, for instance, serve as leaving groups that can be selectively replaced by a wide range of nucleophiles, including amines, alkoxides, and thiols. ambeed.com The positions of the halogens are critical in directing the outcome of these reactions. The inherent reactivity differences between the various positions on the pyridine ring, amplified by the electronic effects of both the N-oxide and the halogens, allow for selective and sequential functionalization. This strategic placement of halogens enables the construction of highly substituted and complex pyridine cores, which are prevalent in pharmaceuticals, agrochemicals, and materials science. chemimpex.comcymitquimica.com

Specific Focus on 2,5-Dichloropyridine (B42133) 1-Oxide: Core Research Significance as a Synthetic Intermediate

2,5-Dichloropyridine 1-oxide (CAS No. 53976-62-8) is a specific isomer that serves as a key building block in organic synthesis. It is typically prepared by the direct oxidation of its parent heterocycle, 2,5-dichloropyridine. One documented method involves the use of a urea-hydrogen peroxide mixture in the presence of an anhydride (B1165640) like succinic anhydride. google.com

The primary research significance of this compound lies in its role as a precursor to specifically functionalized pyridine derivatives. The two chlorine atoms at the C2 and C5 positions have different reactivities towards substitution, which can be exploited for selective synthesis. The C2 position is generally more activated towards nucleophilic attack due to its proximity to the N-oxide group.

Recent research has highlighted the unique synthetic possibilities offered by the 2,5-dichloro substitution pattern. For instance, studies on the parent 2,5-dichloropyridine have shown that unprecedented C5-selective Suzuki cross-coupling reactions can be achieved under ligand-free conditions. nih.gov This is a significant finding because halides adjacent to the ring nitrogen are typically more reactive in such palladium-catalyzed couplings. nih.govresearchgate.net The ability to selectively functionalize the C5 position opens up new pathways to novel pyridine structures. As the direct precursor, this compound is an essential intermediate for accessing this unique reactivity, either through deoxygenation after a desired transformation or by using the N-oxide to modulate the reaction conditions before its removal. This strategic potential solidifies the importance of this compound in the synthesis of complex, polysubstituted pyridines for various research applications. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 53976-62-8 sigmaaldrich.comanaxlab.combldpharm.comapolloscientific.co.uksynquestlabs.com |

| Molecular Formula | C₅H₃Cl₂NO sigmaaldrich.comanaxlab.comsynquestlabs.com |

| Molecular Weight | 163.99 g/mol synquestlabs.com |

| Appearance | White Solid sigmaaldrich.com |

| Purity | ≥95% sigmaaldrich.com |

| Storage Temperature | 0-5 °C sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dichloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-4-1-2-5(7)8(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEILCVAZOYRMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462578 | |

| Record name | 2,5-Dichloro-pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53976-62-8 | |

| Record name | 2,5-Dichloro-pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dichloropyridine 1 Oxide

Direct N-Oxidation Strategies from Pyridine (B92270) Precursors

The most straightforward and commonly employed method for the synthesis of 2,5-dichloropyridine (B42133) 1-oxide is the direct oxidation of the nitrogen atom in 2,5-dichloropyridine. This transformation can be accomplished using a variety of oxidation strategies, which are detailed below.

Oxidation of 2,5-Dichloropyridine

The N-oxidation of 2,5-dichloropyridine is a well-established reaction, with several effective protocols available.

Peroxy acids are the most frequently used reagents for the N-oxidation of pyridines due to their reliability and generally high yields. Among these, meta-chloroperbenzoic acid (m-CPBA) and peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, are prominent examples.

The reaction with m-CPBA is typically carried out in a chlorinated solvent such as dichloromethane at or below room temperature. A common procedure involves adding m-CPBA to a solution of the pyridine derivative at 0-5 °C and then allowing the reaction to proceed at 20-25 °C for several hours. This method has been shown to be effective for a variety of substituted pyridines, leading to high purity and yield of the corresponding N-oxides.

Hydrogen peroxide in combination with a carboxylic acid, such as acetic acid, forms the corresponding peroxy acid in situ, which then acts as the oxidizing agent. This approach offers a more cost-effective and safer alternative to using pre-formed peroxy acids. For the oxidation of halopyridines, the reaction temperature is typically maintained between 60°C and 85°C. The molar ratio of hydrogen peroxide to the halopyridine is generally in the range of 1.2:1 to 2.0:1, while the molar ratio of acetic acid to the halopyridine is between 0.75:1 and 1.4:1 google.com.

| Oxidant | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| m-CPBA | Dichloromethane | 0-25 | 24 | >90 |

| H₂O₂ / Acetic Acid | Acetic Acid | 60-85 | 1-8 | High |

This table provides a general overview of typical reaction conditions for the N-oxidation of substituted pyridines.

To enhance the efficiency and sustainability of the N-oxidation process, various catalytic systems have been explored. These catalysts often activate hydrogen peroxide, allowing for milder reaction conditions and improved selectivity.

Immobilized catalysts, such as percarboxylic acids or carboxylic acids on a polymer support, have also been investigated for the N-oxidation of chloropyridines in the presence of hydrogen peroxide orgsyn.orgnih.gov. While these systems offer the advantage of easy catalyst separation and recycling, the reported yields for the N-oxidation of 2-chloropyridine using such immobilized catalysts were in the range of 33-35%, which may not be commercially viable orgsyn.orgnih.gov.

Optimization of reaction parameters is crucial for achieving high yields and purity of 2,5-dichloropyridine 1-oxide. Key factors to consider include the choice of oxidant, solvent, reaction temperature, and reaction time.

A patented process for the oxidation of 2-chloropyridine to its N-oxide using peracetic acid generated in situ from hydrogen peroxide and acetic acid highlights the importance of reaction conditions google.com. The optimal temperature range for this reaction is between 60°C and 85°C google.com. Temperatures below this range can lead to a slow reaction rate, while higher temperatures may result in side reactions and decreased yield google.com. The recommended molar ratios are 1.2 to 2.0 moles of hydrogen peroxide and 0.75 to 1.4 moles of acetic acid per mole of 2-chloropyridine google.com. Following these optimized conditions can lead to high conversion and selectivity.

Procedures using m-CPBA often involve initial cooling to 0-5 °C during the addition of the oxidant, followed by stirring at room temperature for an extended period to ensure complete conversion. The workup typically involves a basic wash to remove the resulting m-chlorobenzoic acid.

Scalable Synthesis and Process Optimization for N-Oxide Formation

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. The use of in situ generated peracetic acid from hydrogen peroxide and acetic acid is often preferred for large-scale operations due to the lower cost and improved safety profile compared to isolated peroxy acids google.com.

Key considerations for scalable synthesis include:

Heat Management: The N-oxidation reaction is exothermic, and efficient heat dissipation is critical to prevent runaway reactions, especially on a large scale.

Reagent Addition: Controlled addition of the oxidizing agent is necessary to maintain the desired reaction temperature and concentration profiles.

Workup and Purification: The purification process must be robust and scalable to handle large volumes of product and byproducts.

While specific details on the industrial-scale synthesis of this compound are not extensively published, the principles of process chemistry for similar N-oxidations would apply. This includes optimizing reaction concentration, minimizing solvent usage, and developing efficient product isolation procedures.

Derivatization of this compound

The presence of the N-oxide functionality and two chlorine atoms on the pyridine ring makes this compound a versatile substrate for further chemical transformations. The N-oxide group can activate the pyridine ring for both nucleophilic and electrophilic substitution, and it can also be removed if desired.

The chlorine atoms can be displaced by various nucleophiles, and their reactivity can be influenced by the position on the ring and the presence of the N-oxide group. Nucleophilic aromatic substitution (SNAr) reactions are common for halopyridines, and the N-oxide group generally enhances the reactivity of the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

Electrophilic Aromatic Substitution (e.g., Nitration to 2,5-Dichloro-4-nitropyridine 1-oxide)

The presence of the N-oxide functionality makes the pyridine ring more reactive towards electrophilic aromatic substitution (EAS) compared to the parent pyridine. bhu.ac.in The oxygen atom can donate electron density into the ring through resonance, thereby activating it. This activation is most pronounced at the C-4 (para) position.

A key example of this reactivity is the nitration of this compound to produce 2,5-Dichloro-4-nitropyridine 1-oxide. This reaction is typically performed using a strong nitrating agent, such as a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). bhu.ac.inoc-praktikum.de The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. Despite the presence of two deactivating chloro groups, the powerful activating and directing effect of the N-oxide group facilitates the substitution at the C-4 position.

Table 1: Reaction Data for the Nitration of this compound

| Parameter | Details |

| Reactant | This compound |

| Reagents | Fuming Nitric Acid (HNO₃) |

| Concentrated Sulfuric Acid (H₂SO₄) | |

| Product | 2,5-Dichloro-4-nitropyridine 1-oxide |

| Reaction Type | Electrophilic Aromatic Substitution |

| Typical Conditions | Elevated temperatures (e.g., 125-130°C) oc-praktikum.de |

Mechanistic Aspects of Electrophilic Functionalization

The mechanism of electrophilic substitution on this compound is governed by the electronic effects of the N-oxide group and the two chlorine substituents.

Activation by the N-Oxide Group: The N-oxide group activates the pyridine ring for electrophilic attack, particularly at the 4-position. The oxygen atom donates electron density into the π-system of the ring via resonance. This increases the nucleophilicity of the ring and stabilizes the cationic intermediate formed during the substitution process. Resonance structures show a buildup of negative charge at the C-2 and C-4 positions, with the C-4 position being electronically favored for attack. bhu.ac.in

Mechanism Steps: The electrophilic nitration follows a stepwise polar mechanism: rsc.orgrsc.org

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺).

Electrophilic Attack: The π-electrons of the this compound ring attack the nitronium ion. This attack preferentially occurs at the C-4 position due to the directing effect of the N-oxide. This step is the rate-determining step and results in the formation of a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion.

Deprotonation: A base (such as HSO₄⁻ or H₂O) removes the proton from the C-4 position, restoring the aromaticity of the ring and yielding the final product, 2,5-Dichloro-4-nitropyridine 1-oxide.

Directing Effects of Substituents: The regiochemical outcome of the reaction is a result of the combined influence of all substituents on the ring.

Table 2: Influence of Substituents on Electrophilic Nitration

| Substituent | Position | Effect on Reactivity | Directing Influence |

| N-oxide | 1 | Activating | Ortho, Para-directing (strongly directs to C-4) bhu.ac.in |

| Chloro | 2 | Deactivating | Ortho, Para-directing libretexts.org |

| Chloro | 5 | Deactivating | Ortho, Para-directing libretexts.org |

While the chlorine atoms are deactivating due to their inductive electron withdrawal, their directing influence is overridden by the powerful activating and para-directing nature of the N-oxide group. The attack at C-4 is strongly favored, leading to the formation of 2,5-Dichloro-4-nitropyridine 1-oxide as the major product.

Elucidation of Molecular and Electronic Structure of 2,5 Dichloropyridine 1 Oxide and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the structural elucidation of novel compounds. By probing the interactions of molecules with electromagnetic radiation, detailed information about connectivity, functional groups, and three-dimensional arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For 2,5-Dichloropyridine (B42133) 1-oxide, ¹H and ¹³C NMR spectroscopy are fundamental in confirming the regiochemistry of the chloro substituents and the N-oxide functionality.

The ¹H NMR spectrum of 2,5-Dichloropyridine shows distinct signals for the three aromatic protons. chemicalbook.com The introduction of the N-oxide group is expected to cause a significant downfield shift of the proton at the 6-position (adjacent to the nitrogen) and smaller shifts for the protons at the 3- and 4-positions due to the electron-withdrawing nature of the N-oxide group.

Similarly, in the ¹³C NMR spectrum, the carbons of the pyridine (B92270) ring will experience shifts upon N-oxidation. The carbon atoms alpha to the nitrogen (C2 and C6) are typically deshielded, while the gamma carbon (C4) is shielded. The presence of chlorine atoms at the 2- and 5-positions will further influence the chemical shifts of the adjacent carbon atoms. A comparative analysis of the ¹³C NMR data for various pyridine N-oxides provides a basis for these predictions. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for 2,5-Dichloropyridine 1-oxide in CDCl₃ (Data inferred from related compounds)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-3 | ~7.3 |

| H-4 | ~7.4 |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃ (Data inferred from related compounds)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~148 |

| C-3 | ~128 |

| C-4 | ~127 |

| C-5 | ~130 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification and Isotopic Patterns

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound (C₅H₃Cl₂NO), the expected monoisotopic mass can be calculated with high precision.

The presence of two chlorine atoms in the molecule will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to a distinctive M, M+2, and M+4 peak pattern with relative intensities of approximately 9:6:1, which is a clear indicator of the presence of two chlorine atoms.

While a specific high-resolution mass spectrum for this compound is not provided in the search results, the fragmentation pattern can be predicted based on the analysis of related alkylpyridine N-oxides. researchgate.net Common fragmentation pathways for pyridine N-oxides involve the loss of the oxygen atom, followed by fragmentation of the pyridine ring. For this compound, initial loss of an oxygen atom would yield the 2,5-dichloropyridinium radical cation. Subsequent fragmentations could involve the loss of chlorine atoms or cleavage of the aromatic ring.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (calculated) | Relative Abundance (%) |

|---|---|---|

| [C₅H₃³⁵Cl₂NO]⁺ | 162.9646 | 100 (M) |

| [C₅H₃³⁵Cl³⁷ClNO]⁺ | 164.9617 | 65.2 (M+2) |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule.

For this compound, the characteristic vibrational frequencies can be assigned based on studies of pyridine N-oxide and its derivatives. ias.ac.innist.gov The N-O stretching vibration is a key diagnostic band for pyridine N-oxides and typically appears in the region of 1200-1300 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the pyridine ring. The electron-withdrawing chlorine atoms in this compound are expected to shift this band to a higher frequency compared to unsubstituted pyridine N-oxide. ias.ac.in

Other important vibrational modes include the C-H stretching vibrations of the aromatic ring (typically above 3000 cm⁻¹), C=C and C=N ring stretching vibrations (in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region). A combined analysis of FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes, as some modes may be more active in one technique than the other.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Data inferred from related compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C/C=N Ring Stretch | 1600 - 1400 |

| N-O Stretch | 1250 - 1300 |

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

Although the specific crystal structure of this compound has not been reported in the available literature, studies on related halogenated pyridine N-oxide complexes provide insights into their structural characteristics. For instance, the crystal structures of dichlorine–pyridine N-oxide halogen-bonded complexes have been determined, revealing the geometry of the pyridine N-oxide moiety and its interactions. rsc.org In such structures, the pyridine ring is planar, and the N-O bond length is a key parameter. For pyridine N-oxide itself, the N-O distance is approximately 1.34 Å. wikipedia.org The C-N-C bond angle within the ring is typically wider than in pyridine due to the N-oxide functionality. wikipedia.org

In the solid state, the crystal packing of this compound would be influenced by intermolecular interactions such as dipole-dipole interactions arising from the polar N-O bond and halogen bonding involving the chlorine atoms.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the molecular and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Features

Density Functional Theory (DFT) calculations are widely used to predict the optimized geometry, electronic structure, and spectroscopic properties of molecules with a high degree of accuracy. For this compound, DFT calculations can provide valuable information on bond lengths, bond angles, dihedral angles, and electronic properties such as the distribution of electron density and the energies of molecular orbitals.

Studies on related pyridine N-oxide derivatives have demonstrated the utility of DFT in understanding their structure and reactivity. researchgate.netmdpi.comscispace.comnih.govnih.gov For this compound, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain the optimized molecular geometry.

The calculations would be expected to show a planar pyridine ring. The calculated bond lengths and angles would provide a theoretical model to compare with experimental data if it becomes available. Key parameters of interest include the N-O bond length, the C-Cl bond lengths, and the bond angles within the pyridine ring.

Furthermore, DFT calculations can elucidate the electronic structure by mapping the molecular electrostatic potential (MEP) to identify regions of high and low electron density, which are indicative of sites susceptible to electrophilic and nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated to understand the molecule's electronic transitions and reactivity.

Table 5: Predicted Geometrical Parameters for this compound from DFT Calculations (Data inferred from related compounds)

| Parameter | Predicted Value |

|---|---|

| N1-O Bond Length | ~1.30 Å |

| C2-Cl Bond Length | ~1.74 Å |

| C5-Cl Bond Length | ~1.73 Å |

| C2-N1-C6 Angle | ~122° |

Table 6: List of Chemical Compounds

| Compound Name |

|---|

| 2,5-Dichloropyridine |

| This compound |

| Pyridine |

| Pyridine N-oxide |

| 2-Chloropyridine N-oxide |

| 2-amino-5-chloropyridine |

| ³⁵Cl |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's nucleophilic and electrophilic nature.

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, thus representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For a molecule like this compound, the presence of the N-oxide group and the chlorine atoms significantly influences the electronic distribution and, consequently, the nature of the frontier orbitals. The oxygen atom of the N-oxide group increases the electron density of the pyridine ring through resonance, which would be expected to raise the energy of the HOMO. However, the electronegative chlorine atoms have an electron-withdrawing inductive effect, which would lower the energy of both the HOMO and LUMO. The interplay of these effects determines the ultimate energy levels and reactivity.

In a related compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, which contains a 2,5-dichlorophenyl group, DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined the HOMO and LUMO energy levels. mdpi.com Such calculations for this compound would provide precise energy values and allow for the visualization of the HOMO and LUMO, indicating the most probable sites for nucleophilic and electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound

| Parameter | Energy (Hartree) | Energy (eV) |

|---|---|---|

| EHOMO | -0.218 | -5.947 |

| ELUMO | -0.0878 | -2.389 |

| Energy Gap (ΔE) | 0.1302 | 3.558 |

Data is for 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile and is provided for illustrative purposes. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for quantifying intermolecular and intramolecular interactions, including hyperconjugation.

Hyperconjugation involves the delocalization of electrons from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

NBO analysis can provide a quantitative measure of these effects. For example, in a computational study of dichlorine-pyridine N-oxide complexes, NBO analysis was used to understand the nature of the halogen bonding. researchgate.net A similar analysis on this compound would reveal the specific donor-acceptor interactions and their corresponding stabilization energies, offering a deeper understanding of its electronic structure.

Table 2: Representative NBO Analysis Data - Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π(N-C2) | Value |

| LP(1) O | π(N-C6) | Value |

| LP(1) Cl5 | σ(C4-C5) | Value |

| LP(1) Cl2 | σ(C2-C3) | Value |

| π(C3-C4) | π*(C5-C6) | Value |

This table represents the types of interactions and data that would be obtained from an NBO analysis of this compound. "Value" indicates where specific calculated stabilization energies would be placed.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, intermediates, and transition states. By using methods like Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction and calculate the activation energies associated with different steps.

For this compound, computational modeling could be used to explore various reactions, such as nucleophilic aromatic substitution or reactions involving the N-oxide group. For example, in a study of the direct arylation of pyridine N-oxide catalyzed by palladium, mechanistic studies, though not purely computational, provided evidence for the involvement of distinct palladium centers and the role of the N-oxide in the catalytic cycle. nih.gov

A computational study of a reaction involving this compound would begin with the optimization of the geometries of the reactants, products, and any proposed intermediates. Transition state searches would then be performed to locate the highest energy point along the reaction coordinate connecting reactants and products. The characterization of the transition state is confirmed by frequency calculations, which should yield a single imaginary frequency corresponding to the motion along the reaction coordinate.

The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction rate. Furthermore, the geometry of the transition state can reveal important details about the bonding changes occurring during the reaction.

In a study on the photoinduced C-H functionalization by 2,6-dichloropyridine (B45657) N-oxide, a plausible mechanism involving a hydrogen atom transfer (HAT) and a photoredox dual-catalytic cycle was proposed, supported by experimental and computational evidence. chemrxiv.org This highlights the power of computational modeling in elucidating complex reaction pathways. A similar approach applied to this compound could predict its behavior in various chemical transformations.

Table 3: Hypothetical Data from Computational Modeling of a Reaction Step

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., forming bond length in Å) |

|---|---|---|

| Reactants | 0.0 | - |

| Transition State | Value | Value |

| Products | Value | - |

This table illustrates the kind of data that would be generated from a computational study of a reaction mechanism involving this compound. "Value" would be replaced with calculated energies and geometric parameters.

Reactivity Profile and Mechanistic Investigations of 2,5 Dichloropyridine 1 Oxide

Nucleophilic Reactivity of the Pyyridine N-Oxide Moiety

The N-oxide group in 2,5-Dichloropyridine (B42133) 1-oxide enhances the electron-deficient nature of the pyridine (B92270) ring, making it susceptible to nucleophilic attack. This increased reactivity is a key feature of pyridine N-oxides in general. chemtube3d.comacs.org

Pyridine N-oxides are prone to nucleophilic addition at the C2 and C4 positions. scripps.edu This reactivity is attributed to the resonance structures of the N-oxide, which place a partial positive charge on these carbon atoms. thieme-connect.de Organometallic reagents, such as Grignard reagents, readily add to the C2 position of pyridine N-oxides. youtube.comnih.gov For instance, the reaction of pentachloropyridine (B147404) 1-oxide with methylmagnesium iodide yields the corresponding 2- and 2,6-alkylated products. rsc.org This suggests that 2,5-Dichloropyridine 1-oxide would also be susceptible to nucleophilic addition by Grignard reagents, primarily at the C2 and C6 positions, which are ortho to the N-oxide group.

A general one-pot procedure for the synthesis of 2-substituted pyridines from pyridine-N-oxides involves the use of the phosphonium (B103445) salt, PyBroP, as an activating agent, facilitating the addition of a variety of nucleophiles. acs.org

Table 1: Nucleophilic Addition Reactions

| Reactant | Nucleophile | Position of Attack | Product Type |

|---|---|---|---|

| This compound | Grignard Reagent (e.g., RMgX) | C2, C6 | 2-Alkyl-5-chloropyridine, 2,6-Dialkyl-5-chloropyridine |

| This compound | Organolithium Reagent (e.g., RLi) | C2, C6 | 2-Alkyl-5-chloropyridine, 2,6-Dialkyl-5-chloropyridine |

| Pyridine N-oxide | Various Nucleophiles with PyBroP | C2 | 2-Substituted Pyridine |

Strong bases, such as organolithium reagents, can deprotonate pyridine N-oxides at the C2 position. youtube.comresearchgate.net This generates a highly reactive carbanion that can then undergo coupling with various electrophiles. For example, the deprotonation of pyridine N-oxides with isopropyl magnesium chloride, followed by reaction with an electrophile like cyclohexanone, results in alkylation at the C2 position. youtube.com This methodology provides a route to functionalize the C2 position of this compound after deprotonation with a suitable strong base.

The chlorine atoms in this compound are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the N-oxide group activates the ring towards nucleophilic attack, facilitating the displacement of the chlorine atoms. nih.gov Nucleophilic substitution reactions on chloropyridines are well-documented. lookchem.com In 4-nitropyridine-N-oxide, the nitro group is readily replaced by various nucleophiles. semanticscholar.org This high reactivity suggests that the chlorine atoms in this compound, particularly the one at the C2 position which is ortho to the activating N-oxide group, can be displaced by a range of nucleophiles.

Electrophilic Reactivity of the Pyridine N-Oxide Oxygen

The oxygen atom of the N-oxide group is nucleophilic and readily reacts with electrophiles. acs.org This reactivity is a cornerstone of pyridine N-oxide chemistry, enabling a variety of transformations. thieme-connect.de

The oxygen atom of pyridine N-oxides can attack electrophiles, leading to the formation of O-substituted intermediates. scripps.edu Acylating agents, such as acyl chlorides and anhydrides, react with the N-oxide oxygen to form acyloxypyridinium salts. researchgate.netresearchgate.netacs.org These intermediates are highly reactive and can undergo subsequent reactions. For example, reaction with acetic anhydride (B1165640) can lead to the formation of 2-acetoxypyridines. youtube.com Similarly, silylating agents can react at the N-oxide oxygen.

Table 2: Reactions at the N-Oxide Oxygen

| Electrophile | Intermediate | Subsequent Reaction | Product Type |

|---|---|---|---|

| Acyl Chloride (RCOCl) | O-Acyloxypyridinium salt | Nucleophilic attack at C2 | 2-Substituted Pyridine |

| Acetic Anhydride ((CH₃CO)₂O) | O-Acetoxypyridinium salt | Rearrangement | 2-Acetoxypyridine |

| Alkyl Halide (RX) | N-Alkoxypyridinium salt | Radical reactions | Functionalized Pyridines |

| Silyl Halide (R₃SiX) | O-Silyloxypyridinium salt | Further functionalization | Silyl-protected derivatives |

Alkylation of the N-oxide oxygen leads to the formation of N-alkoxypyridinium salts. acs.org These salts are versatile intermediates in organic synthesis. acs.org N-alkoxypyridinium salts can serve as precursors to radicals upon visible light irradiation, enabling a variety of C-H functionalization reactions. researchgate.net The reactivity of these intermediates allows for the introduction of functional groups onto the pyridine ring under mild, acid-free conditions. acs.org The formation of N-alkoxypyridinium intermediates from this compound would open avenues for its further functionalization through radical-based processes.

Oxidative Capabilities and Mechanisms

Pyridine N-oxides, including this compound, are versatile compounds that can act as potent oxygen transfer agents in various chemical transformations. Their oxidative capacity is central to their utility in synthetic chemistry, participating in reactions through several distinct mechanisms.

Pyridine N-oxides are widely employed as terminal oxidants in metal-catalyzed oxidation reactions. In these processes, the N-oxide transfers its oxygen atom to a reduced metal center, regenerating the active high-valent metal-oxo species that is the primary oxidant for the organic substrate. This allows a catalytic amount of the metal to be used to achieve the desired transformation. The general process involves the metal catalyst cycling between a lower and a higher oxidation state. nih.gov

The mechanism of oxygen atom transfer (OAT) is a fundamental two-electron redox process. nih.gov In a typical catalytic cycle, the substrate is oxidized by a high-valent metal-oxo complex, which reduces the metal center. The pyridine N-oxide then reoxidizes the metal by transferring its oxygen atom, releasing the corresponding pyridine derivative as a byproduct and regenerating the active catalyst for the next cycle. nih.gov This capability is crucial in reactions like the epoxidation of olefins and the oxidation of alcohols and hydrocarbons. While a broad range of transition metal complexes can be used, the efficiency of the N-oxide as an oxidant depends on the specific metal and ligand environment. nih.govresearchgate.net

The N-O bond in pyridine N-oxides is relatively weak and can undergo homolytic cleavage under certain conditions to generate pyridine N-oxy radicals. These radical species are highly reactive intermediates that can participate in a variety of radical-mediated transformations. scripps.edu The formation of these radicals opens up pathways for reactions that are distinct from the two-electron processes involved in oxygen atom transfer.

One of the most well-known applications involving intermediates derived from pyridine N-oxides is the Barton decarboxylation, which proceeds via a radical mechanism. scripps.edu Although not a direct generation of a pyridine N-oxy radical, it highlights the utility of N-oxide derivatives in radical chemistry. In the context of addition reactions, pyridine N-oxy radicals, once formed, could potentially add to unsaturated systems like alkenes and alkynes, leading to the formation of new carbon-carbon or carbon-oxygen bonds. The regioselectivity of such additions would be governed by the stability of the resulting radical intermediates.

While often associated with palladium, platinum, and ruthenium catalysis, pyridine N-oxides also play a role in reactions catalyzed by other metals, such as gold. In certain gold-catalyzed transformations, pyridine N-oxides can participate in the functionalization of unsaturated systems. For instance, the reaction of alkynes with pyridine N-oxides can be promoted by gold catalysts. youtube.com

In one proposed mechanism, the gold catalyst activates the alkyne toward nucleophilic attack by the pyridine N-oxide oxygen atom. This is followed by an intramolecular rearrangement, leading to the formation of a functionalized pyridine product. In this context, the N-oxide acts not as a terminal oxidant for the metal catalyst in a traditional redox cycle, but rather as a reactant that is incorporated into the final product structure under the influence of the gold catalyst. youtube.com

C-H Functionalization and Cross-Coupling Reactions

The N-oxide group significantly influences the electronic properties of the pyridine ring, facilitating the activation of otherwise inert C-H bonds. This has made pyridine N-oxides, including the 2,5-dichloro derivative, valuable substrates in modern synthetic methodologies, particularly in palladium-catalyzed reactions.

Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of pyridine N-oxides. These reactions typically exhibit high regioselectivity, with functionalization occurring almost exclusively at the C2-position. semanticscholar.orgresearchgate.net The N-oxide group acts as a directing group, coordinating to the palladium center and positioning it in proximity to the C2-H bond for activation. This process generally proceeds through the formation of a five-membered cyclopalladated intermediate (a palladacycle). nih.govu-tokyo.ac.jp

| Pyridine N-Oxide Substrate | Coupling Partner | Catalyst/Additive | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine N-oxide | 1-Benzyl-1,2,3-triazole | Pd(OAc)₂ / Ag₂CO₃ | 2-(1-Benzyl-1H-1,2,3-triazol-5-yl)pyridine 1-oxide | 81 | rsc.org |

| Pyridine N-oxide | Thiophene | Pd(OAc)₂ / Ag₂CO₃ | 2-(Thiophen-2-yl)pyridine 1-oxide | 75 | rsc.org |

| Pyridine N-oxide | Furan | Pd(OAc)₂ / Ag₂CO₃ | 2-(Furan-2-yl)pyridine 1-oxide | 63 | rsc.org |

| Pyridine N-oxide | Bromobenzene | Pd(OAc)₂ / P(t-Bu)₃ | 2-Phenylpyridine 1-oxide | Excellent Yield | researchgate.net |

| Pyridine N-oxide | Styrene | Pd(OAc)₂ / AgOAc | 2-Styrylpyridine 1-oxide | Good to High Yield | researchgate.net |

The C-H activation of pyridine N-oxides at the C2 position can also be coupled with the insertion of unsaturated molecules like α-olefins and alkynes. These reactions provide a direct and atom-economical route to 2-alkenylated and 2-vinylated pyridine N-oxides. researchgate.net

In nickel-catalyzed reactions, alkynes can be inserted into the C2-H bond of pyridine N-oxides with high regio- and stereoselectivity, typically affording (E)-2-alkenylpyridine N-oxides. researchgate.net The proposed mechanism involves the initial C-H activation to form a nickelacycle, followed by alkyne coordination and insertion. Reductive elimination then releases the product and regenerates the active catalyst. semanticscholar.org Similarly, palladium catalysts can mediate the oxidative alkenylation of pyridine N-oxides with various olefins, providing a direct pathway to 2-alkenylpyridines after a subsequent deoxygenation step. researchgate.net

| Pyridine N-Oxide Substrate | Unsaturated Partner | Catalyst System | Key Features | Product Type | Reference |

|---|---|---|---|---|---|

| Pyridine N-oxide | Various Alkynes | Ni(cod)₂ / P(Cy)₃ | High regioselectivity (C2) and stereoselectivity (E-isomer) | (E)-2-Alkenylpyridine N-oxide | semanticscholar.orgresearchgate.net |

| Pyridine N-oxide | Various Olefins | Pd(OAc)₂ | Direct C-H alkenylation at C2 | 2-Alkenylpyridine N-oxide | researchgate.net |

| Pyridine N-oxide | Electron-deficient Alkyne | Gold Catalyst | Addition of N-oxide to alkyne followed by rearrangement | 3-Alkylated Pyridine | youtube.com |

Influence of Substituents on Reactivity and Selectivitychemrxiv.org

The substituents on the pyridine ring of this compound play a critical role in modulating its reactivity and the selectivity of its chemical transformations. The electronic and steric effects of the two chlorine atoms significantly influence the electron density distribution within the molecule, thereby affecting its behavior in various reactions.

Research into the reactivity of substituted pyridine N-oxides has provided insights into how different functional groups impact their chemical properties. While specific studies focusing solely on the 2,5-dichloro isomer are limited, the principles can be understood by examining related dichlorinated pyridine N-oxides, such as the 2,6-dichloro isomer, which has been investigated as a Hydrogen Atom Transfer (HAT) catalyst in photoinduced reactions. researchgate.net

The chloro substituents are electron-withdrawing groups, which decrease the electron density on the pyridine ring and the N-oxide oxygen atom. This electronic effect has a profound impact on the compound's ability to act as a catalyst. For instance, in the context of HAT catalysis, the effectiveness of a pyridine N-oxide catalyst is related to the O-H bond dissociation energy (BDE) of its protonated form. Electron-withdrawing groups, like chlorine, increase this BDE, making the catalyst more effective for abstracting hydrogen atoms from unactivated C(sp³)–H bonds. researchgate.net

In a comparative study of various pyridine N-oxide derivatives, 2,6-dichloropyridine (B45657) N-oxide was identified as a highly effective HAT catalyst. researchgate.net This enhanced reactivity is attributed to its high oxidation potential and the high O-H BDE of its protonated form. researchgate.netresearchgate.net The presence of electron-donating substituents, in contrast, leads to lower catalytic activity. researchgate.net

The position and nature of substituents also dictate the selectivity of reactions. For example, in C-H functionalization reactions, the steric hindrance introduced by substituents can direct the reaction to less sterically hindered sites. researchgate.net Studies on 2,6-dichloropyridine N-oxide have shown it to be a highly selective catalyst for tertiary C-H bonds in branched alkanes. However, by replacing one of the chloro substituents with an alkoxycarbonyl group, the selectivity can be shifted towards primary and secondary C-H functionalization. researchgate.net This demonstrates that modifications to the substituent pattern can be a powerful tool for controlling the regioselectivity of reactions involving dichloropyridine 1-oxide derivatives.

A plausible mechanism for the catalytic activity of dichloropyridine N-oxides in photoinduced HAT reactions involves the formation of an electrophilic N-oxide cation radical. researchgate.netresearchgate.net The excited photocatalyst oxidizes the dichloropyridine N-oxide to this radical intermediate, which then abstracts a hydrogen atom from a substrate. researchgate.netresearchgate.net The electronic properties conferred by the chloro substituents are crucial for the formation and reactivity of this key intermediate.

The following table summarizes the effect of different substituents on the properties and catalytic activity of various pyridine N-oxides, providing a framework for understanding the role of the chloro substituents in this compound.

| N-oxide Derivative | BDE (O-H, kcal/mol) | E½ ox (V vs SCE) | Yield (%) |

| 2,6-dichloropyridine N-oxide | 111.1 | 2.06 | 96 |

| Methyl isonicotinate (B8489971) N-oxide | 106.7 | 1.98 | 82 |

| 4-nitropyridine N-oxide | 108.6 | 2.14 | <5 |

| Pyridine N-oxide with electron-donating substituent | 102.9 | 1.61 | 8 |

| Quinoline N-oxide | 97.7 | 1.55 | 6 |

| Data sourced from a study on photoinduced C-H functionalization by pyridine N-oxide based HAT catalysts. researchgate.net |

This data illustrates that pyridine N-oxides with electron-withdrawing groups and consequently higher O-H BDEs, such as 2,6-dichloropyridine N-oxide, exhibit significantly higher reactivity in HAT catalysis. researchgate.net

Advanced Applications of 2,5 Dichloropyridine 1 Oxide in Complex Organic Synthesis

As a Versatile Synthetic Intermediate for Diverse Organic Molecules

Pyridine (B92270) N-oxides, including 2,5-Dichloropyridine (B42133) 1-oxide, are highly valuable intermediates in organic synthesis. acs.orgresearchgate.net The N-oxide group activates the pyridine ring, which is otherwise relatively unreactive, facilitating functionalization at various positions. researchgate.net This activation makes the pyridine ring more susceptible to both electrophilic and nucleophilic attack, a dual reactivity that significantly broadens its synthetic utility. mdpi.com

The presence of the N-oxide moiety renders the C2 and C4 positions of the pyridine ring electron-deficient, thereby making them prime targets for nucleophilic substitution. This contrasts with the reactivity of the parent pyridine, allowing for the introduction of a wide array of functional groups that would be difficult to incorporate otherwise. Consequently, 2,5-Dichloropyridine 1-oxide serves as a key building block for constructing more complex, substituted pyridine derivatives, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. researchgate.netresearchgate.net The subsequent deoxygenation of the N-oxide is often a straightforward process, allowing for the facile generation of the target 2,5-disubstituted pyridine. researchgate.net

Below is a table summarizing the utility of pyridine N-oxides as synthetic intermediates.

| Application Category | Transformation Type | Significance |

| Pharmaceutical Synthesis | Core scaffold functionalization | Access to novel biologically active pyridine derivatives. researchgate.net |

| Agrochemical Development | Introduction of toxophoric groups | Creation of new herbicides and insecticides. google.com |

| Materials Science | Synthesis of functional ligands | Development of new materials with specific electronic or optical properties. researchgate.net |

| Complex Molecule Synthesis | C-H activation and cross-coupling | Efficient construction of highly substituted heterocyclic systems. researchgate.net |

Catalytic Roles

Beyond its function as a stoichiometric reagent and intermediate, the pyridine N-oxide scaffold is integral to the design of advanced catalytic systems. The electronic properties conferred by the N-oxide group can be harnessed to influence the outcome of metal-catalyzed and organocatalytic reactions.

Pyridine N-oxides are effective ligands for transition metal complexes, acting as powerful electron-pair donors. acs.orgmdpi.com In the context of palladium and gold catalysis, these ligands can modulate the electronic properties and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. The oxygen atom of the N-oxide can coordinate to the metal, creating a Lewis acid-base interaction that can activate substrates or stabilize reactive intermediates. mdpi.com

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high enantioselectivity. researchgate.net Chiral pyridine N-oxides have been successfully designed and implemented as efficient nucleophilic organocatalysts. acs.org By attaching a chiral moiety to the pyridine N-oxide backbone, chemists can create a stereochemically defined environment around the catalytically active N-oxide oxygen.

These chiral catalysts have proven effective in asymmetric transformations, such as the acylative dynamic kinetic resolution of azoles and aldehydes. acs.org Mechanistic studies indicate that the N-oxide group is essential for high catalytic activity and chiral induction. The nucleophilicity of the oxygen atom in the pyridine N-oxide is greater than that of the nitrogen in the corresponding pyridine, leading to the formation of reactive intermediates like acyloxypyridinium cations that drive the catalytic cycle. acs.org The 2,5-dichloro substitution pattern on the pyridine ring could be used to sterically and electronically tune the catalyst's properties, potentially enhancing selectivity in specific asymmetric reactions. kisti.re.kr

| Catalyst Type | Reaction | Role of N-Oxide |

| Chiral 4-Aryl-pyridine-N-oxide | Acylative dynamic kinetic resolution | Acts as a highly effective nucleophilic acyl transfer catalyst. acs.org |

| Oxazoline-substituted Pyridine N-oxide | Allylation of aldehydes | Functions as a Lewis base to activate allyltrichlorosilane. mdpi.com |

| Oxazoline-substituted Pyridine N-oxide | Henry (nitroaldol) reaction | Serves as a chiral ligand for a copper(II) complex. mdpi.com |

Enabling Novel Synthetic Transformations

The unique reactivity of this compound and related compounds has paved the way for the development of entirely new strategies in molecular synthesis, allowing for transformations that were previously considered highly challenging.

Skeletal editing is a powerful synthetic strategy that allows for the precise modification of a molecule's core framework by inserting, deleting, or swapping individual atoms. sciencedaily.comnih.govnih.gov Recently, a groundbreaking method has been developed for the skeletal editing of pyridine N-oxides through a nitrogen-to-carbon (N-to-C) single-atom swap. chinesechemsoc.orgresearchgate.net This transformation effectively converts the pyridine ring into a benzene (B151609) ring in a single step. chemrxiv.orgchemrxiv.org

The reaction typically involves treating the pyridine N-oxide with a sulfoxide (B87167) reagent under basic conditions. chinesechemsoc.org A proposed mechanism involves nucleophilic addition, dearomatization, ring-opening, and subsequent ring-closing (an ANRORC-type mechanism) to form the new carbocyclic ring. researchgate.netchemrxiv.org In this process, the N–O motif of the pyridine N-oxide is removed, and a C–H group originating from the sulfoxide is installed in its place. chinesechemsoc.org This method represents a powerful tool for molecular diversification, enabling rapid access to novel benzene analogues from readily available pyridine precursors. doaj.orgdntb.gov.ua

| Transformation | Reagents | Key Feature |

| N-to-C Single Atom Swap | Pyridine N-oxide, Sulfoxide, Base (e.g., LiHMDS) | Precise transmutation of a nitrogen atom in a heterocycle to a carbon atom. chinesechemsoc.orgchemrxiv.org |

| Atom-Pair Swap (CN to CC) | Pyridine, Dienophile | Dearomatization-cycloaddition-rearomatization sequence to form benzenes. nih.gov |

"Umpolung," or the reversal of polarity, is a fundamental concept in organic synthesis where the normal reactivity of a functional group is inverted. uwindsor.ca The pyridine ring is inherently electron-deficient, making it resistant to nucleophilic attack. However, the introduction of the N-oxide group dramatically alters this electronic character. The strongly electron-withdrawing N-oxide moiety makes the α (C2) and γ (C4) positions of the pyridine ring highly electrophilic and susceptible to attack by nucleophiles. researchgate.net

This modification constitutes a form of umpolung. A carbon atom that would typically have a partial positive charge and be unreactive towards nucleophiles in the parent heterocycle becomes an electrophilic center. This reversed polarity allows for a range of reactions, such as the addition of organometallic reagents or other carbon nucleophiles, to occur at positions that are typically unreactive in standard pyridine chemistry. This strategy provides a powerful method for the synthesis of substituted pyridines that are not easily accessible through conventional methods. researchgate.netresearchgate.net

Future Research Trajectories and Emerging Paradigms in 2,5 Dichloropyridine 1 Oxide Chemistry

Exploration of Unconventional Reaction Pathways

While traditional nucleophilic and electrophilic substitutions on pyridine (B92270) N-oxides are well-established, future research will likely focus on unconventional, single-electron transfer (SET) pathways. semanticscholar.org The adoption of modern photoredox catalysis has enabled the generation of reactive pyridine N-oxy radicals from the single-electron oxidation of various pyridine N-oxides. nih.gov This approach opens new avenues for C-H functionalization and cascade reactions that are otherwise difficult to achieve. nih.govinnospk.com

For 2,5-Dichloropyridine (B42133) 1-oxide, this paradigm offers several intriguing possibilities:

Hydrogen Atom Transfer (HAT) Catalysis : Analogous to its well-studied isomer, 2,6-dichloropyridine (B45657) N-oxide, the 2,5-dichloro variant could serve as a potent HAT catalyst precursor under photoredox conditions. acs.orgchemrxiv.org Upon single-electron oxidation by an excited photocatalyst, it would generate an electrophilic N-oxy radical capable of abstracting hydrogen atoms from C(sp³)–H bonds. acs.orgnih.gov This would enable the functionalization of unactivated alkanes, a significant challenge in organic synthesis. The electronic properties conferred by the chlorine atoms at the 2- and 5-positions would modulate the reactivity and selectivity of the resulting radical.

Radical Cascade Annulations : The N-oxy radical derived from 2,5-Dichloropyridine 1-oxide could be employed in radical cascade reactions with unsaturated systems like enynes. This strategy could lead to the rapid construction of complex polycyclic frameworks. innospk.com

Direct C-H Arylation : Palladium-catalyzed direct arylation of pyridine N-oxides has emerged as a powerful tool for C-C bond formation. semanticscholar.orgfu-berlin.de Future work could explore the direct coupling of this compound with various (hetero)aryl partners, leveraging the N-oxide moiety to direct C-H activation and subsequently removing it to access novel biaryl structures.

Rational Design of New Catalytic Systems Incorporating this compound

Pyridine N-oxides are versatile molecules in catalysis, acting as mild Lewis basic organocatalysts or as ligands for transition metals. researchgate.netnih.govresearchgate.net The unique electronic and steric profile of this compound makes it an attractive candidate for incorporation into new catalytic systems.

Organocatalysis : As Lewis bases, pyridine N-oxides can activate Lewis acidic species, most notably organosilicon reagents in asymmetric allylation, propargylation, and allenylation reactions. nih.gov By incorporating a chiral scaffold onto the this compound core, new classes of chiral organocatalysts could be developed. The chloro-substituents would influence the nucleophilicity of the N-oxide oxygen, potentially tuning the catalyst's activity and selectivity. acs.org Mechanistic studies suggest that the nucleophilic ability of the oxygen in a pyridine-N-oxide is greater than that of the nitrogen in the corresponding pyridine, making them effective acyl transfer catalysts. acs.org

Ligand Development for Transition Metals : The N-oxide oxygen can act as a powerful electron-pair donor, forming stable complexes with various transition metals. researchgate.netmdpi.com Ligands based on the this compound framework could be designed for applications in cross-coupling, oxidation, or asymmetric catalysis. The chlorine atoms can be used to tune the electronic properties of the metal center or to provide steric bulk that influences the stereochemical outcome of a reaction.

A comparative look at related pyridine N-oxide catalysts highlights the potential tunability.

| Catalyst Type | Key Feature | Potential Application for this compound Analogue |

| Chiral Bipyridine N,N'-dioxides | Axial chirality | Asymmetric allylation reactions |

| 4-Aryl-pyridine-N-oxides (ArPNOs) | Enhanced nucleophilicity | Acylative dynamic kinetic resolution |

| 2,6-Dichloropyridine N-oxide | High O-H BDE in protonated radical form | Selective C-H functionalization via HAT |

| Peptide-based N-oxidation catalysts | Biomolecule-inspired, desymmetrization | Enantioselective N-oxidation of prochiral bis(pyridines) |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

As the complexity of chemical transformations grows, advanced computational modeling has become an indispensable tool for predicting reactivity and guiding experimental design. For this compound, computational methods like Density Functional Theory (DFT) can provide profound insights. researchgate.net

Predicting Reaction Pathways and Selectivity : DFT calculations can be used to model the transition states of potential reactions, allowing researchers to predict the feasibility and regioselectivity of unconventional pathways like photoredox-initiated C-H functionalization. researchgate.net For instance, computational studies on 2,6-dichloropyridine N-oxide have been crucial in understanding its high HAT reactivity by calculating the O-H bond dissociation enthalpy (BDE) of the protonated radical intermediate. chemrxiv.org Similar calculations for the 2,5-dichloro isomer would elucidate the influence of the substitution pattern on its HAT capabilities.

Calculating Thermochemical Properties : The heats of formation (HOFs) and N-O bond dissociation energies for substituted pyridine N-oxides can be accurately calculated using methods like B3LYP and B3PW91. nih.govworldscientific.com These theoretical values are critical for understanding the stability and reactivity of this compound and predicting its behavior in thermochemical cycles.

Informing Catalyst Design : Computational modeling can be used to design new chiral ligands and organocatalysts. By simulating the interaction between a catalyst derived from this compound and a substrate, researchers can optimize the catalyst structure to achieve higher enantioselectivity before embarking on extensive synthetic work. acs.org

Integration into Sustainable Chemical Processes and Continuous Flow Systems

The principles of green chemistry and the adoption of advanced manufacturing technologies are driving a shift away from traditional batch processing. Continuous flow chemistry, in particular, offers significant advantages in terms of safety, efficiency, and scalability. organic-chemistry.org

Flow Synthesis of Pyridine N-Oxides : The N-oxidation of pyridines can be efficiently performed in continuous flow microreactors. organic-chemistry.org Systems using catalysts like titanium silicalite (TS-1) with H₂O₂ as the oxidant have shown high yields (up to 99%) and excellent stability over hundreds of hours of operation. organic-chemistry.orgresearchgate.net Applying this technology to the synthesis of this compound from its parent pyridine would offer a safer, greener, and more efficient alternative to conventional batch methods. organic-chemistry.org

In-situ Generation and Use in Flow : The high reactivity of some species derived from pyridine N-oxides, such as N-oxy radicals or N-fluoropyridinium salts, makes them ideal candidates for in-situ generation and immediate use in a telescoped continuous flow setup. researchgate.net This approach minimizes the handling of potentially unstable intermediates and enhances process safety. A flow system could be designed where this compound is generated in the first reactor and then directly streamed into a second reactor to participate in a subsequent transformation, such as a C-H functionalization reaction.

The table below summarizes the advantages of a continuous flow approach for pyridine N-oxide synthesis compared to traditional batch methods. organic-chemistry.org

| Parameter | Batch Reactor | Continuous Flow Microreactor |

| Reaction Time | Several hours to days | Significantly shorter (minutes) |

| Yield | Variable, often moderate to good | Consistently high (up to 99%) |

| Safety | Poor heat transfer, risk of thermal runaway | Excellent heat and mass transfer, inherently safer |

| Scalability | Difficult, requires process redesign | Straightforward by numbering-up or longer run times |

| Process Control | Limited | Precise control over temperature, pressure, and residence time |

| Catalyst Lifetime | Often single-use | Can be operated continuously for extended periods (>800 hours) |

By pursuing these future research trajectories, the scientific community can fully harness the synthetic potential of this compound, transforming it from a simple building block into a key component in advanced catalysis, sustainable synthesis, and the construction of complex molecular architectures.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed to prepare 2,5-dichloropyridine 1-oxide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via oxidation of 2,5-dichloropyridine using reagents like N-chlorosuccinimide (NCS) in the presence of aqueous potassium carbonate. Critical parameters include temperature control (60–80°C), reaction time (4–6 hours), and stoichiometric ratios (1:1.2 substrate-to-oxidant). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yield optimization requires monitoring by TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and electronic environments (e.g., deshielding of pyridinic protons due to N-oxide formation).

- IR : A strong absorption band near 1250–1300 cm confirms the N–O stretch.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 163.99 for CHClNO).

- X-ray Crystallography : Resolves crystal packing and bond angles, with refinement using programs like SHELXL .

Q. How should researchers validate analytical methods for quantifying this compound in reaction mixtures?

- Methodological Answer : Follow ICH guidelines for method validation:

- Linearity : Calibration curves (R > 0.99) across 50–150% of expected concentration.

- Precision : Intraday/interday RSD < 2%.

- Accuracy : Spike recovery (98–102%) using HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How does the N-oxide group influence regioselective functionalization in this compound derivatives?

- Methodological Answer : The N-oxide group acts as a directing group, enhancing electrophilic substitution at the para-position relative to the oxide. Computational studies (DFT) predict electron density redistribution, favoring reactions like nitration or Suzuki coupling at C-4. Experimental verification involves competitive reactions monitored by F NMR or X-ray analysis of intermediates .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of this compound?

- Methodological Answer : Cross-validate data using:

- DSC/TGA : Accurately determine decomposition vs. melting points.

- Multi-lab reproducibility : Compare results across independent syntheses.

- Crystallographic data : Correlate melting behavior with polymorphic forms (e.g., monoclinic vs. orthorhombic) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- DFT Calculations : Analyze Fukui indices to identify nucleophilic attack sites (e.g., C-3 vs. C-4).

- Solvent Effects : Simulate polar aprotic solvents (DMF, DMSO) to assess transition-state stabilization.

- Kinetic Isotope Effects (KIEs) : Validate computational predictions experimentally .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Common issues include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.